6-ethyl 3-methyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Organic compounds like the one you mentioned typically consist of carbon atoms connected by covalent bonds and can contain a variety of other elements such as hydrogen, nitrogen, oxygen, and more . The specific compound you mentioned appears to contain functional groups such as ester (carboxylate), amide, and aromatic ring structures.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building upon the existing molecular structure . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of atoms and the connectivity of the molecular framework . The presence of functional groups and their positions within the molecule can greatly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving a specific organic compound depend on its functional groups and the conditions under which the reaction is carried out . Common reactions for compounds with ester and amide groups include hydrolysis, reduction, and reactions with Grignard reagents.Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound such as melting point, boiling point, solubility, density, and reactivity are influenced by its molecular structure and functional groups .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of the compound have been explored, emphasizing the development of novel synthetic routes and understanding their structural properties. For example, a study elaborated on the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting Schiff base compounds were characterized using FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis, revealing significant details about their molecular and crystal structures, including intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular and Crystal Structure Analysis
Another research focus has been on understanding the molecular and crystal structure of these compounds. The detailed structural analysis using X-ray crystallography provided insights into the stabilization mechanisms of the molecules, such as intramolecular hydrogen bonds. These studies not only contribute to the fundamental understanding of the chemical behavior of these compounds but also assist in designing molecules with desired properties for specific applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Application in Medicinal Chemistry
The derivatives of the compound have also been investigated for their potential application in medicinal chemistry. Research in this area focuses on the synthesis of novel compounds with specific biological activities, such as anticholinesterase activity, which is crucial for the development of therapeutic agents for diseases like Alzheimer's. Studies on related compounds have shown that modifications in the molecular structure can significantly affect their biological activity, highlighting the importance of detailed synthetic and structural analysis in the development of new drugs (Pietsch, Nieger, & Gütschow, 2007).
Mechanism of Action
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-30-22(28)25-12-11-16-17(13-25)31-20(18(16)21(27)29-5)24-19(26)14-7-9-15(10-8-14)23(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWNIOEVJCTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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